tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate is a chemical compound with significant implications in medicinal chemistry and drug development. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the difluoromethyl group enhances its biological activity, making it an attractive target for further research.
The compound is classified as a carbamate, which is a type of organic compound derived from carbamic acid. It is specifically identified by the Chemical Abstracts Service number 2306254-30-6. Its molecular formula is , and it has a molecular weight of 250.29 g/mol. The IUPAC name for this compound is tert-butyl N-[5-(difluoromethyl)piperidin-3-yl]carbamate .
The synthesis of tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate involves several key steps:
Industrial production often utilizes continuous flow reactors to enhance efficiency and yield while maintaining product quality.
The molecular structure of tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate can be represented using various notations:
The piperidine ring contributes to its three-dimensional structure, influencing its interaction with biological targets .
The compound can undergo various chemical reactions:
These reactions highlight the versatility of tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate in synthetic organic chemistry.
Property | Value |
---|---|
Molecular Formula | C11H20F2N2O2 |
Molecular Weight | 250.29 g/mol |
IUPAC Name | tert-butyl N-[5-(difluoromethyl)piperidin-3-yl]carbamate |
Purity | 97% |
Origin | United States |
These properties indicate that the compound has a relatively high purity level suitable for scientific applications .
tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate has several applications in various fields:
The construction of the (3R,5S)-piperidine scaffold demands precise stereocontrol due to the cis-relative configuration of its 3,5-substituents. Two dominant strategies have emerged for achieving this stereoselectivity: chiral resolution and asymmetric synthesis. In chiral resolution, racemic mixtures of cis-5-(difluoromethyl)piperidin-3-amine are treated with chiral acids (e.g., dibenzoyl-L-tartaric acid) to form diastereomeric salts, separated via fractional crystallization. This method yields the (3R,5S)-isomer with >98% diastereomeric excess (de) but suffers from low throughput, with typical yields of 20–30% [8].
Asymmetric hydrogenation offers a more efficient alternative. A prochiral enamide precursor, tert-butyl 5-(difluoromethyl)-3-oxopyridine-1(2H)-carboxylate, undergoes hydrogenation using Ir/(S,S)-f-Binaphane catalysts. This achieves 95% enantiomeric excess (ee) and 85% yield under 70 bar H₂ at 50°C. The reaction proceeds via chair-like transition states, where the Re-face approach of hydrogen is favored, establishing the (3R,5S) configuration [3] [5].
Table 1: Stereoselective Methods for (3R,5S)-Piperidine Synthesis
Method | Conditions | Yield | Stereoselectivity | Limitations |
---|---|---|---|---|
Chiral Resolution | Dibenzoyl-L-tartaric acid/EtOH | 20–30% | >98% de | Low yield, high solvent waste |
Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane, 70 bar H₂, 50°C | 80–85% | 95% ee | High-pressure requirements |
Enzymatic Desymmetrization | Lipase B, vinyl acetate | 75% | >99% ee | Limited substrate scope |
The tert-butoxycarbonyl (Boc) group serves dual functions: it protects the secondary amine during piperidine functionalization and enhances crystallinity for improved stereochemical purification. Formation of the amidocarbamate occurs under Schotten-Baumann conditions, where (3R,5S)-5-(difluoromethyl)piperidin-3-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in a water/dichloromethane biphasic system. Triethylamine (2.0 eq.) is critical for maintaining pH 8–9, suppressing di-Boc byproduct formation. This protocol delivers 90–95% yield without epimerization [1] [6].
Boc stabilization extends to pH-dependent reactivity:
Cleavage employs HCl/dioxane (4M, 25°C, 2h) or trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1, 0°C to rt, 1h), generating the TFA or HCl salt of the free amine quantitatively [1] [6].
Table 2: Boc Protection and Deprotection Conditions
Step | Reagents | Conditions | Yield | Key Considerations |
---|---|---|---|---|
Protection | Boc₂O, Et₃N, H₂O/CH₂Cl₂ | 0°C → rt, 12 h | 90–95% | pH control to avoid di-Boc adduct |
Acid Cleavage | HCl/dioxane (4M) | 25°C, 2 h | 95–98% | Compatible with acid-stable groups |
Acid Cleavage | TFA/CH₂Cl₂ (1:1) | 0°C → rt, 1 h | >99% | Rapid; requires inert atmosphere |
Incorporating the difluoromethyl (–CHF₂) group at C5 of the piperidine ring presents chemo- and stereoselective hurdles. Two synthetic routes dominate:
Byproduct analysis reveals key challenges:
Table 3: Fluorination Strategies for Difluoromethyl Group Installation
Method | Reagent | Conditions | Yield | Byproducts/Challenges |
---|---|---|---|---|
Electrophilic Fluorination | Deoxo-Fluor® | Chlorobenzene, 80°C | 65–70% | Epimerization (≤5%), elimination products |
Nucleophilic Fluorination | DAST (1.05 eq.) | CH₂Cl₂, −40°C → rt | 75–80% | Trifluoromethyl impurity (<3%) |
Reductive Fluorination | Pyridine-HF/Et₃N·3HF | TiCl₄, 0°C | 60% | Low regioselectivity, polymerization |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3